molecular formula C36H30I2NiP2 B1599261 Diiododbis(triphenylphosphinenickel(II) CAS No. 82308-17-6

Diiododbis(triphenylphosphinenickel(II)

Cat. No.: B1599261
CAS No.: 82308-17-6
M. Wt: 837.1 g/mol
InChI Key: AKXNPPNNEDIAJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiododbis(triphenylphosphinenickel(II)) can be synthesized by reacting nickel(II) iodide with triphenylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents such as dichloromethane or toluene. The reaction can be represented as follows: [ NiI_2 + 2 (C_6H_5)_3P \rightarrow [ (C_6H_5)_3P ]_2NiI_2 ]

Industrial Production Methods

Industrial production of diiododbis(triphenylphosphinenickel(II)) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diiododbis(triphenylphosphinenickel(II)) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in ligand exchange reactions where the triphenylphosphine ligands are replaced by other ligands.

    Oxidation-Reduction Reactions: The nickel center in the compound can undergo redox reactions, changing its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with diiododbis(triphenylphosphinenickel(II)) include halides, phosphines, and other ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation or degradation of the compound .

Major Products

The major products formed from reactions involving diiododbis(triphenylphosphinenickel(II)) depend on the specific reagents and conditions used. For example, substitution reactions can yield new nickel complexes with different ligands, while redox reactions can produce nickel compounds with varying oxidation states .

Scientific Research Applications

Diiododbis(triphenylphosphinenickel(II)) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diiododbis(triphenylphosphinenickel(II)) involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center acts as a coordination site, facilitating the formation and breaking of chemical bonds. This coordination ability is crucial for its role as a catalyst in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(triphenylphosphinenickel(II)): Similar in structure but contains chloride ligands instead of iodide.

    Bis(triphenylphosphine)diiodonickel(II): Another nickel complex with similar ligands but different coordination environments.

Uniqueness

Diiododbis(triphenylphosphinenickel(II)) is unique due to its specific combination of iodide and triphenylphosphine ligands, which confer distinct reactivity and stability properties. This makes it particularly useful in certain catalytic applications where other nickel complexes may not perform as effectively .

Properties

IUPAC Name

diiodonickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNPPNNEDIAJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30I2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70422013
Record name diiododbis(triphenylphosphinenickel(ii)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82308-17-6
Record name diiododbis(triphenylphosphinenickel(ii)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiododbis(triphenylphosphinenickel(II)
Reactant of Route 2
Reactant of Route 2
Diiododbis(triphenylphosphinenickel(II)
Reactant of Route 3
Reactant of Route 3
Diiododbis(triphenylphosphinenickel(II)
Reactant of Route 4
Diiododbis(triphenylphosphinenickel(II)
Reactant of Route 5
Reactant of Route 5
Diiododbis(triphenylphosphinenickel(II)
Reactant of Route 6
Diiododbis(triphenylphosphinenickel(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.